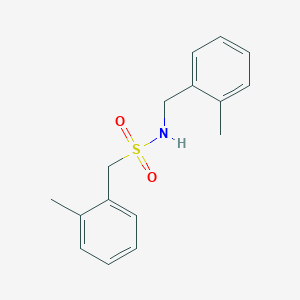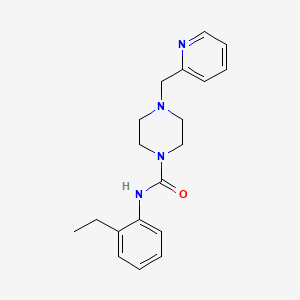
N-(4-iodophenyl)-4-(pentanoylamino)benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of carboxylic acids or their derivatives (e.g., acid chlorides) with amines. For N-(4-iodophenyl)-4-(pentanoylamino)benzamide, this could involve the reaction of 4-iodoaniline with pentanoyl chloride in the presence of a base. Reagents like OxymaPure and DIC have been highlighted for their efficiency in peptide bond formation, suggesting their utility in similar condensation reactions for benzamide synthesis (El‐Faham et al., 2013).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically characterized using X-ray crystallography, NMR, IR spectroscopy, and computational methods like DFT calculations. These techniques provide detailed information about the molecular conformation, bond lengths, and angles. For instance, studies on similar compounds have utilized X-ray diffraction and DFT calculations to determine geometric parameters and electronic properties, revealing insights into molecular stability and reactivity (Demir et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antitumor Agents
The design and synthesis of related compounds, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have shown promise as orally active histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit HDACs, which are implicated in cancer cell proliferation, by inducing cell-cycle arrest and apoptosis. This class of compounds has entered clinical trials, showing significant antitumor activity in vivo and holds potential as anticancer drugs (Zhou et al., 2008).
Melanoma Imaging and Therapy
Radioiodinated derivatives of N-(dialkylaminoalkyl)benzamides have been used for imaging melanoma metastases through scintigraphy and single-photon emission computed tomography (SPECT). Structure-activity studies have led to compounds with improved melanoma uptake and tissue selectivity, offering considerable potential for melanoma imaging in patients and possibly radionuclide therapy (Eisenhut et al., 2000).
Chemoselective Synthesis
Research on chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has led to the production of N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest, providing a basis for further exploration in medicinal chemistry (Singh et al., 2017).
Catalysis and Material Science
Keggin heteropolyacids have been employed as environmentally benign catalysts for the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions. These compounds have shown antibacterial and antifungal activities, suggesting their utility in the development of new materials with antimicrobial properties (Ighilahriz-Boubchir et al., 2017).
Anti-acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions like Alzheimer's disease. The structure-activity relationship studies revealed that certain modifications dramatically enhanced the activity (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
N-(4-iodophenyl)-4-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c1-2-3-4-17(22)20-15-9-5-13(6-10-15)18(23)21-16-11-7-14(19)8-12-16/h5-12H,2-4H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUZHLFGJRQGQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-(pentanoylamino)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4629522.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)
![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)
![3-(2-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4629539.png)
![N-(4-bromo-3-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4629543.png)

![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)

![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4629585.png)
![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)
![9-ethyl-3-({4-[4-(methylthio)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4629600.png)
![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)